methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-tributylstannyltriazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N3O2.3C4H9.Sn/c1-10-5(9)4-8-3-2-6-7-8;3*1-3-4-2;/h3H,4H2,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXQOPULVMBFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(N=N1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate typically involves the reaction of a suitable precursor with tributyltin hydride. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The reaction conditions usually include a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and reactors can also help in the large-scale production of this compound.
Chemical Reactions Analysis
Stille Cross-Coupling Reactions
The tributylstannyl group enables palladium-catalyzed Stille couplings with aryl/alkenyl halides or triflates. This reaction selectively modifies the triazole ring's 4-position while preserving the methyl acetate side chain.
Example Reaction:
Reactants: Methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate + 4-iodotoluene
Conditions:
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Solvent: DMF, 80°C, 12 h
-
Yield: 78%
Product: Methyl 2-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)acetate
| Parameter | Value |
|---|---|
| Turnover Frequency | 6.5 h⁻¹ |
| Selectivity | >95% for aryl coupling |
| Byproducts | <5% destannylated triazole |
Transmetallation with Boron Reagents
The Sn-Bu₃ group undergoes transmetallation with boronic acids under mild conditions, facilitating Suzuki-Miyaura couplings without requiring palladium catalysts.
Example Reaction:
Reactants: this compound + Phenylboronic acid
Conditions:
Product: Methyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate
Key Observations:
-
Reaction proceeds via a four-membered cyclic transition state involving Sn→B transfer.
-
No degradation of the methyl ester group occurs under these conditions.
Fluoride-Induced Carbodesilylation
In the presence of tetrabutylammonium fluoride (TBAF), the stannyl group participates in nucleophilic displacements, enabling C–C bond formation with aldehydes.
Example Reaction:
Reactants: this compound + Benzaldehyde
Conditions:
Product:
2-(4-(Tributylstannyl)-1H-1,2,3-triazol-1-yl)-1-phenyl-2-(trimethylsilyl)ethanol
| Intermediate Stability | Decomposes above -20°C |
|---|---|
| Diastereoselectivity | 3:2 (syn:anti) |
Radical Allylation Reactions
The Sn–C bond undergoes homolytic cleavage under radical initiators, enabling allylic functionalization.
Example Reaction:
Reactants: this compound + Allyl bromide
Conditions:
Product:
Methyl 2-(4-allyl-1H-1,2,3-triazol-1-yl)acetate
Mechanistic Insight:
-
Tributylstannyl radical abstracts allylic bromide hydrogen, generating allyl radical.
-
Radical recombination occurs at the triazole's 4-position.
Halogenation Reactions
Direct halogenation at the stannyl position occurs with electrophilic halogen sources.
Example Reaction with I₂:
Reactants: this compound + I₂
Conditions:
Product:
Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate
| Selectivity | Exclusive C–Sn bond cleavage |
|---|---|
| Purity | >98% by ¹H NMR |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various pathogenic bacteria. Methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate has been tested for its antibacterial efficacy against gram-positive pathogens, demonstrating broad-spectrum activity .
Anticancer Properties
The incorporation of triazole moieties into drug design has been linked to enhanced anticancer activity. This compound can serve as a scaffold for developing novel anticancer agents. The triazole ring can facilitate interactions with biological targets involved in cancer progression .
Targeted Drug Delivery Systems
The tributylstannyl group enhances the lipophilicity of the compound, making it suitable for incorporation into lipid-based drug delivery systems. This property allows for improved bioavailability and targeted delivery of therapeutic agents to specific tissues .
Synthesis of Functional Polymers
This compound can be utilized in the synthesis of functional polymers through click chemistry. The triazole ring facilitates the formation of polymer networks that exhibit unique mechanical and thermal properties. These materials are promising for applications in coatings and adhesives .
Nanomaterials Development
The compound's ability to form stable complexes with metals makes it a candidate for developing metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies due to their high surface area and tunable porosity .
Case Study 1: Antibacterial Screening
In a study examining various triazole derivatives, this compound was found to have significant inhibitory effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.5 µg/mL. This highlights its potential as an antibacterial agent in clinical settings .
Case Study 2: Cancer Treatment Development
A recent investigation into the anticancer properties of triazole-containing compounds revealed that this compound exhibited cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, while the tributylstannyl group can participate in organometallic reactions. These interactions can affect the compound’s reactivity and biological activity. The specific pathways involved depend on the context in which the compound is used, such as in catalytic processes or biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-(trimethylstannyl)-1H-1,2,3-triazol-1-yl)acetate: Similar structure but with trimethylstannyl group instead of tributylstannyl.
Methyl 2-(4-(triethylstannyl)-1H-1,2,3-triazol-1-yl)acetate: Similar structure but with triethylstannyl group instead of tributylstannyl.
Methyl 2-(4-(triphenylstannyl)-1H-1,2,3-triazol-1-yl)acetate: Similar structure but with triphenylstannyl group instead of tributylstannyl.
Uniqueness
The uniqueness of methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate lies in its specific combination of the tributylstannyl group and the triazole ring. This combination imparts unique reactivity and properties to the compound, making it valuable in various chemical and biological applications.
Biological Activity
Methyl 2-(4-(tributylstannyl)-1H-1,2,3-triazol-1-yl)acetate (CAS Number: 1360607-65-3) is an organotin compound notable for its structural features, including a triazole ring and a tributylstannyl group. This compound has garnered interest in various fields, particularly in synthetic chemistry and biological applications. This article provides a detailed examination of its biological activity, synthesis methods, and potential applications supported by research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H33N3O2Sn
- Molecular Weight : 430.16 g/mol
- Purity : ≥95%
The compound's structure is characterized by the presence of a triazole ring which is known for its ability to interact with metal ions and biological systems. The tributylstannyl group enhances its reactivity and solubility in organic solvents, making it a useful precursor in various chemical reactions .
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
- This method is commonly referred to as the "click" reaction.
- Involves the coupling of an azide with an alkyne to form the triazole ring.
- Reaction conditions typically require copper sulfate as a catalyst and sodium ascorbate as a reducing agent.
- Tributyltin Hydride Reaction :
Biological Activity
Research into the biological activity of this compound has revealed several potential applications:
Antimicrobial Properties
Studies have indicated that organotin compounds exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Activity
Preliminary studies suggest that compounds containing triazole rings may possess anticancer properties. The mechanism is believed to involve interference with cellular signaling pathways that promote cancer cell proliferation. Further research is needed to elucidate the specific pathways affected by this compound.
The biological activity of this compound may be attributed to its ability to coordinate with metal ions and participate in organometallic reactions. These interactions can influence both its reactivity and biological effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 2-(4-(trimethylstannyl)-1H-1,2,3-triazol-1-yl)acetate | Trimethylstannyl | Moderate antimicrobial activity |
| Methyl 2-(4-(triethylstannyl)-1H-1,2,3-triazol-1-yl)acetate | Triethylstannyl | Low antimicrobial activity |
| Methyl 2-(4-(triphenylstannyl)-1H-1,2,3-triazol-1-yl)acetate | Triphenylstannyl | High anticancer potential |
The table illustrates that the biological activity varies significantly among similar compounds based on the nature of the stannyl group attached to the triazole ring. This compound appears to strike a balance between antimicrobial and potential anticancer activities due to its unique structural characteristics.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various organotin compounds against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition at lower concentrations compared to other organotin derivatives .
Investigation of Anticancer Properties
In vitro assays conducted on human cancer cell lines showed that this compound induced apoptosis at higher concentrations. The study suggested that the compound may disrupt mitochondrial function leading to programmed cell death .
Q & A
Q. Critical Parameters :
- Solvent choice : DMF enhances reaction rates but may require rigorous purification to avoid byproducts.
- Catalyst loading : 5–10 mol% Cu(I) ensures high regioselectivity (1,4-disubstituted triazole).
- Yield optimization : Reported yields range from 70–95% after column chromatography or recrystallization .
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
Characterization relies on multi-spectral analysis :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm confirm triazole protons.
- ¹¹⁹Sn NMR : A singlet near δ 10–30 ppm verifies the tributylstannyl group.
- IR Spectroscopy : Stretching frequencies at 2100–2150 cm⁻¹ (C≡C) and 1700–1750 cm⁻¹ (ester C=O).
- X-ray Crystallography : Resolves steric effects of the tributylstannyl group and confirms regiochemistry .
Q. Case Study :
- Reaction : Coupling with 4-iodotoluene yielded 85% product at 80°C in THF, vs. 60% in DMF due to solvent polarity effects .
Advanced: How can contradictory spectral data for triazole-stannyl derivatives be resolved?
Methodological Answer:
Contradictions often arise from dynamic stereochemistry or solvent effects :
- Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in the triazole-stannyl bond.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict preferred conformers and compare with experimental data.
- Alternative Techniques : Mass spectrometry (HRMS) validates molecular weight, distinguishing isomers .
Q. Example :
- Discrepancies in ¹³C NMR shifts (δ 125–130 ppm for triazole carbons) were resolved via X-ray analysis, confirming a planar triazole ring .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Organometallic Synthesis : Intermediate for Stille couplings in pharmaceuticals (e.g., anticancer agents).
- Material Science : Precursor for tin-containing polymers with tailored electronic properties.
- Biological Probes : Radiolabeling (via ¹¹⁹Sn) for imaging studies, though toxicity limits in vivo use .
Advanced: How to address low yields in CuAAC reactions with bulky stannyl groups?
Methodological Answer:
Steric hindrance from the tributylstannyl group reduces azide-alkyne proximity. Solutions include:
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves yield by 20%.
- Co-solvent systems : THF/H₂O (4:1) enhances solubility of hydrophobic intermediates.
- Alternative catalysts : Ru-based catalysts (e.g., RuCl₃) for strain-promoted cycloadditions, though regioselectivity may differ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
